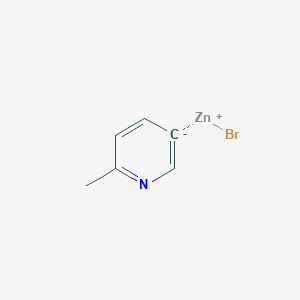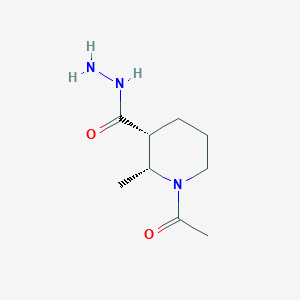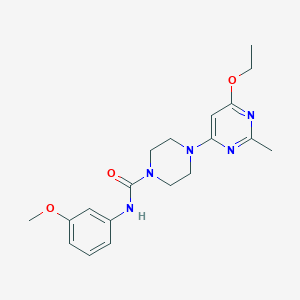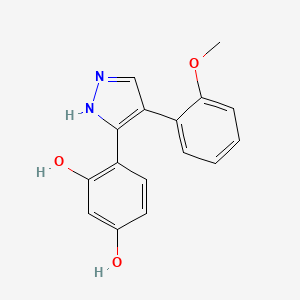
2-Methyl-5-pyridylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-pyridylzinc bromide is a chemical compound used for research purposes. It has a molecular formula of C6H6BrNZn and a molecular weight of 237.41 .
Synthesis Analysis
The synthesis of 5-Methyl-2-pyridylzinc bromide involves several stages . The first stage involves the reaction of 1-methyl-3-bromo-pyrazol-5-yl nonaflate with tetrakis (triphenylphosphine) palladium (0) in N,N-dimethyl-formamide at 60°C for approximately 10 minutes . The second stage involves the reaction of (5-methylpyridin-2-yl)zinc (II) bromide in tetrahydrofuran and N,N-dimethyl-formamide at 60°C for 18 hours . The final stage involves the addition of water in tetrahydrofuran and N,N-dimethyl-formamide .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-pyridylzinc bromide is represented by the formula C6H6BrNZn .Chemical Reactions Analysis
5-Methyl-2-pyridylzinc bromide can be used as a substrate in Pd-catalyzed C-C bond-forming reactions with 3-iodothiophene . It can also be used in the Pd-catalyzed synthesis of 5-heteroaryl- and 5-aryl-2-furaldehydes by reacting with 5-bromo-2-furaldehyde .Physical And Chemical Properties Analysis
2-Methyl-5-pyridylzinc bromide has a molecular weight of 237.41 . It is usually available in stock for research use. The density of a 0.5 M solution in THF is 0.959 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
- Details : It participates in coupling reactions with 3-iodothiophene, leading to the formation of new carbon-carbon bonds .
- Details : By reacting with 5-bromo-2-furaldehyde, it enables the construction of valuable heterocyclic aldehydes .
Palladium-Catalyzed C-C Bond Formation
Synthesis of 5-Heteroaryl- and 5-Aryl-2-Furaldehydes
Heterocyclic Derivatives
Safety and Hazards
2-Methyl-5-pyridylzinc bromide is highly flammable and harmful if swallowed . It can cause skin irritation, serious eye damage, respiratory irritation, and is suspected of causing cancer . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment should be worn and it should be stored in a well-ventilated place .
Wirkmechanismus
Target of Action
Organozinc compounds, such as 2-methyl-5-pyridylzinc bromide, are generally used in palladium-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
2-Methyl-5-pyridylzinc bromide interacts with its targets through a process known as a coupling reaction . This compound can be used as a substrate in palladium-catalyzed carbon-carbon bond-forming reactions with other compounds such as 3-iodothiophene . It can also react with 5-bromo-2-furaldehyde in the palladium-catalyzed synthesis of 5-heteroaryl- and 5-aryl-2-furaldehydes .
Biochemical Pathways
It is known that organozinc compounds are involved in various biochemical reactions, particularly in the formation of carbon-carbon bonds .
Pharmacokinetics
Organozinc compounds are generally known for their reactivity and are used in various chemical reactions .
Result of Action
As a reagent in chemical reactions, it contributes to the formation of new compounds through carbon-carbon bond formation .
Action Environment
Organozinc compounds are generally sensitive to air and moisture, and their reactions are typically carried out under controlled conditions .
Eigenschaften
IUPAC Name |
bromozinc(1+);6-methyl-3H-pyridin-3-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBICBJSOUPKLP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-pyridylzinc bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2621241.png)
![N,N'-(1,4-phenylene)bis(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide)](/img/structure/B2621242.png)


![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2621245.png)
![6-Amino-1-benzyl-5-[(2-methoxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2621248.png)

![3-[(Biphenyl-4-yloxy)methyl]piperidine](/img/structure/B2621252.png)
![N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2621253.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2621255.png)
![4-[3-(3-Methylthiophen-2-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2621257.png)

